molecular formula C8H7BrO3 B1289130 2-(5-Bromo-2-hydroxyphenyl)acetic acid CAS No. 38692-72-7

2-(5-Bromo-2-hydroxyphenyl)acetic acid

Cat. No. B1289130
CAS RN: 38692-72-7
M. Wt: 231.04 g/mol
InChI Key: SKGHTMGJWQZJEI-UHFFFAOYSA-N
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Description

The compound of interest, 2-(5-Bromo-2-hydroxyphenyl)acetic acid, is a brominated derivative of phenylacetic acid, which is a known precursor in various synthetic pathways for pharmaceuticals and other organic compounds. The presence of a bromine atom and a hydroxyl group on the phenyl ring can significantly alter the chemical and physical properties of the molecule, making it a valuable intermediate for further chemical transformations.

Synthesis Analysis

The synthesis of brominated phenylacetic acid derivatives can be achieved through regioselective bromination reactions. For instance, the synthesis of 2-(3-Bromo-4-methoxyphenyl)acetic acid was performed by brominating 4-methoxyphenylacetic acid using bromine in acetic acid, yielding an 84% product . This method could potentially be adapted for the synthesis of 2-(5-Bromo-2-hydroxyphenyl)acetic acid by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of brominated phenylacetic acids is characterized by the orientation of substituents around the phenyl ring. In the case of 2-(3-Bromo-4-methoxyphenyl)acetic acid, the methoxy group is nearly coplanar with the phenyl ring, while the acetic acid substituent is significantly tilted . This information suggests that similar steric and electronic effects would be present in 2-(5-Bromo-2-hydroxyphenyl)acetic acid, influencing its reactivity and interaction with other molecules.

Chemical Reactions Analysis

Brominated phenylacetic acids can undergo various chemical reactions due to the presence of reactive functional groups. For example, bromination reactions have been used to synthesize brominated derivatives of dihydrouracil . The bromine atom in these compounds can act as a good leaving group, facilitating nucleophilic substitution reactions. Additionally, the hydroxyl group can participate in the formation of hydrogen bonds, as seen in the molecular cocrystals of 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine with carboxylic acids .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated phenylacetic acids are influenced by their molecular structure. The electron-withdrawing nature of the bromine atom and the electron-donating properties of other substituents like the hydroxyl or methoxy groups affect the acidity of the acetic acid moiety and the overall polarity of the molecule . These properties are crucial for the solubility, reactivity, and methods of detection, such as the determination of acetic acid derivatives using solid-phase microextraction and gas chromatography .

Scientific Research Applications

Metabolic Pathways in Rats

Research on the metabolic pathways of psychoactive substances in rats identified metabolites that share structural similarities with 2-(5-Bromo-2-hydroxyphenyl)acetic acid. For example, studies have found that substances such as 4-bromo-2,5-dimethoxyphenethylamine (2C-B) are metabolized in rats to produce various metabolites, including compounds where the bromine and hydroxyphenyl groups are crucial components of the structure. These findings highlight the potential of 2-(5-Bromo-2-hydroxyphenyl)acetic acid in studying the metabolism of similar compounds in biological systems (Kanamori et al., 2002).

Synthesis and Structural Elucidation

The synthesis and structural analysis of brominated organic compounds, including those related to 2-(5-Bromo-2-hydroxyphenyl)acetic acid, have been a subject of research. For instance, the regioselective bromination of 4-methoxyphenylacetic acid using bromine in acetic acid yielded a compound with a closely related structure, demonstrating the compound's potential in synthetic organic chemistry and material science for creating specific molecular configurations (Guzei et al., 2010).

Antioxidant Properties

Studies on marine-derived compounds have identified bromophenols with antioxidant properties, where the presence of bromine and phenolic groups plays a crucial role in their activity. These findings suggest that compounds like 2-(5-Bromo-2-hydroxyphenyl)acetic acid could be explored for their antioxidant capacity, potentially contributing to the development of natural antioxidant sources or therapeutic agents (Li et al., 2007).

Bioassay-Guided Fractionation

The isolation of new metabolites from marine-derived fungi, including compounds with structures similar to 2-(5-Bromo-2-hydroxyphenyl)acetic acid, underscores the utility of this compound in natural product research. Such studies often aim to discover novel bioactive compounds with potential pharmaceutical applications, highlighting the role of brominated phenolic structures in mediating biological activities (Xifeng et al., 2006).

properties

IUPAC Name

2-(5-bromo-2-hydroxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO3/c9-6-1-2-7(10)5(3-6)4-8(11)12/h1-3,10H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKGHTMGJWQZJEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10622479
Record name (5-Bromo-2-hydroxyphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10622479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Bromo-2-hydroxyphenyl)acetic acid

CAS RN

38692-72-7
Record name (5-Bromo-2-hydroxyphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10622479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Hou, X Lan, W Li, X Yan, J Chang, X Yang, W Sun… - Bioorganic …, 2020 - Elsevier
STING (Stimulator of Interferon Genes) has become a focal point in immunology research and a target in drug discovery. The discovery of a potent human-STING agonist is expected to …
Number of citations: 17 www.sciencedirect.com

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